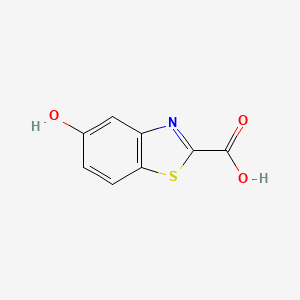

5-Hydroxybenzothiazole-2-carboxylic acid

CAS No.: 1261809-89-5

Cat. No.: VC2734151

Molecular Formula: C8H5NO3S

Molecular Weight: 195.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261809-89-5 |

|---|---|

| Molecular Formula | C8H5NO3S |

| Molecular Weight | 195.2 g/mol |

| IUPAC Name | 5-hydroxy-1,3-benzothiazole-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H5NO3S/c10-4-1-2-6-5(3-4)9-7(13-6)8(11)12/h1-3,10H,(H,11,12) |

| Standard InChI Key | YMAUJIFNLJFOFY-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1O)N=C(S2)C(=O)O |

| Canonical SMILES | C1=CC2=C(C=C1O)N=C(S2)C(=O)O |

Introduction

Chemical Structure and Physical Properties

5-Hydroxybenzothiazole-2-carboxylic acid has the molecular formula C8H5NO3S and a molecular weight of approximately 195.20 g/mol. The structure consists of a fused ring system containing a benzene ring and a thiazole ring, with strategic functional group placement that contributes to its reactivity profile .

The compound exists as a solid at room temperature and contains two key functional groups:

-

A hydroxyl group (-OH) at the 5-position of the benzene ring portion

-

A carboxylic acid group (-COOH) at the 2-position of the thiazole portion

| Property | Value |

|---|---|

| Molecular Formula | C8H5NO3S |

| Molecular Weight | 195.20 g/mol |

| CAS Number | 1261809-89-5 |

| Physical State | Solid |

| IUPAC Name | 5-hydroxy-1,3-benzothiazole-2-carboxylic acid |

| Functional Groups | Hydroxyl, Carboxylic acid |

These structural features enable the compound to participate in a variety of chemical reactions and interactions with biological systems, making it potentially valuable for pharmaceutical and chemical applications.

Synthetic Pathways

The synthesis of 5-hydroxybenzothiazole-2-carboxylic acid can be approached through several methods, drawing parallels from the synthesis of related isomers such as 6-hydroxybenzothiazole-2-carboxylic acid.

Benzoquinone-Cysteine Method

One established synthetic route involves the reaction of p-benzoquinone with cysteine derivatives. This approach has been documented for the 6-hydroxy isomer and can likely be adapted for the 5-hydroxy variant . The general pathway proceeds as follows:

-

Initial Michael addition between p-benzoquinone and a cysteine ester (such as cysteine methyl ester) to produce a hydroquinone intermediate

-

Oxidation of the hydroquinone to form a benzothiazine derivative

-

Ring contraction under acidic conditions to generate the benzothiazole structure

-

Hydrolysis of the ester group to yield the final carboxylic acid

The key step in this synthesis is the ring contraction of the benzothiazine intermediate to form the benzothiazole core, which occurs through a mechanism involving hydrolysis, intramolecular attack, and subsequent oxidation and decarboxylation .

Cyclization Methods

Alternative synthetic approaches may include:

-

Condensation of appropriately substituted 2-aminobenzenethiols with carboxylic acid derivatives

-

Cyclization reactions of thioamides with suitable precursors

-

Oxidative cyclization of intermediates containing both thiol and amino functional groups

Research by Löwik et al. demonstrated that the 6-hydroxy isomer can be obtained through ring contraction of a 2-alkoxy-7-hydroxy-2H-benzo thiazine intermediate, suggesting that similar methodologies might be applicable for the synthesis of the 5-hydroxy variant .

Chemical Reactivity and Reactions

5-Hydroxybenzothiazole-2-carboxylic acid exhibits a rich chemistry due to its functional groups and heterocyclic structure.

Oxidation and Reduction

The compound can undergo various redox transformations:

-

Oxidation: The hydroxyl group may be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

-

Reduction: The carboxylic acid function can be reduced to the corresponding alcohol or aldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

Substitution Reactions

The compound offers multiple sites for substitution reactions:

-

Electrophilic substitution: Can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl group

-

Nucleophilic substitution: May occur at the thiazole portion under appropriate conditions

Esterification and Amidation

The carboxylic acid group readily participates in:

-

Formation of esters with alcohols under acidic catalysis or via activated intermediates

-

Synthesis of amides through reaction with amines, potentially creating compounds with enhanced biological activities

Decarboxylation

Like its 6-hydroxy isomer, 5-hydroxybenzothiazole-2-carboxylic acid may undergo decarboxylation in solution at ambient temperature . This property is particularly significant for storage considerations and when planning synthetic routes that involve this compound as an intermediate.

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Oxidation | KMnO4, CrO3 | Oxidized derivatives | Aqueous or organic solvents |

| Reduction | NaBH4, LiAlH4 | Alcohols, aldehydes | Anhydrous conditions |

| Esterification | Alcohols, H2SO4 | Esters | Reflux, acidic catalysis |

| Amidation | Amines, coupling agents | Amides | Room temperature to reflux |

| Decarboxylation | Heat, solvent | 5-hydroxybenzothiazole | Ambient to elevated temperature |

Comparison with Structural Isomers

5-Hydroxybenzothiazole-2-carboxylic acid belongs to a family of positional isomers that differ in the location of the hydroxyl group on the benzene ring. Comparing these isomers provides valuable insights into how subtle structural variations affect chemical and biological properties.

The position of the hydroxyl group significantly influences:

-

Electronic distribution within the molecule

-

Hydrogen-bonding capabilities

-

Interaction with biological targets

-

Chemical reactivity patterns

Studies on the 6-hydroxy isomer have shown its potential role in the biosynthesis of beetle luciferin, suggesting that these compounds may have important biological functions in nature .

Current Research and Future Directions

Research on 5-hydroxybenzothiazole-2-carboxylic acid represents an evolving field with several promising directions.

Structure-Activity Relationship Studies

Ongoing investigations into how structural modifications affect the activity of benzothiazole derivatives provide valuable insights for drug development. For instance, studies on benzothiazole derivatives as multitargeted-directed ligands for neurodegenerative diseases illustrate how structural features can be optimized for specific therapeutic targets .

Synthetic Method Development

Efforts to develop more efficient and environmentally friendly synthetic routes for hydroxybenzothiazole carboxylic acids continue to be an active area of research. The biomimetic one-pot synthesis approach demonstrated for related compounds suggests that similar methodologies might be applicable for 5-hydroxybenzothiazole-2-carboxylic acid .

Biochemical and Biosynthetic Studies

Investigating the potential role of hydroxybenzothiazole-2-carboxylic acids in natural biosynthetic pathways, similar to studies on the 6-hydroxy isomer's relationship to beetle luciferin, may reveal new insights into natural product chemistry and biochemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume